Benzyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Benzyl 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C15H18N4O4S2 and its molecular weight is 382.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a thiadiazole ring have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of this compound. Urea derivatives (which this compound is) are often involved in hydrogen bonding with their biological targets, which can influence the activity of the target .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Thiadiazole derivatives have been found to interfere with various biochemical pathways, including those involved in inflammation and cancer .
Result of Action
Based on the biological activities reported for related compounds, it might have antimicrobial, anti-inflammatory, or anticancer effects .
Properties
IUPAC Name |
benzyl 2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-22-8-7-16-13(21)17-14-18-19-15(25-14)24-10-12(20)23-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBZEIPOYBVZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.